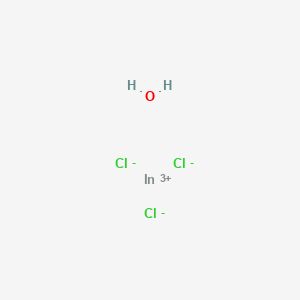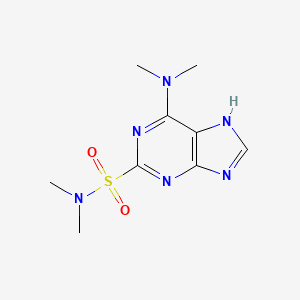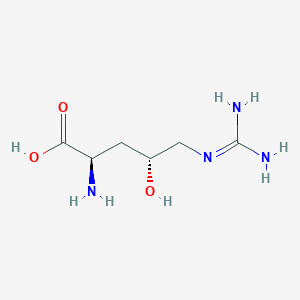
rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid: is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of amino, guanidino, and hydroxyl functional groups, which contribute to its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid typically involves multiple steps, starting from readily available precursors. The process may include the protection of functional groups, selective reactions to introduce the amino and guanidino groups, and deprotection steps to yield the final product. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining quality control.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure mimics certain natural amino acids, making it useful in studying protein synthesis and function.
Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests applications in drug development, particularly for conditions involving enzyme dysregulation.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional versatility make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and guanidino groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of these targets. This interaction can influence metabolic pathways, signal transduction, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
L-Arginine: Similar in structure due to the presence of the guanidino group but differs in the overall configuration and additional functional groups.
L-Ornithine: Shares the amino and carboxyl groups but lacks the guanidino group, leading to different reactivity and biological activity.
L-Citrulline: Contains similar functional groups but differs in the arrangement and additional substituents.
Uniqueness: rel-(2R,4R)-2-Amino-5-guanidino-4-hydroxypentanoic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C6H14N4O3 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
(2R,4R)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4-/m1/s1 |
InChI-Schlüssel |
OPCBKDJCJYBGTQ-QWWZWVQMSA-N |
Isomerische SMILES |
C([C@H](CN=C(N)N)O)[C@H](C(=O)O)N |
Kanonische SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



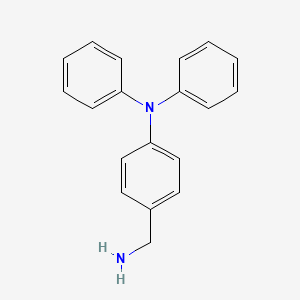


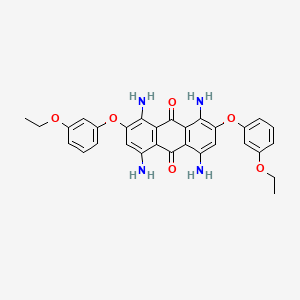
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)
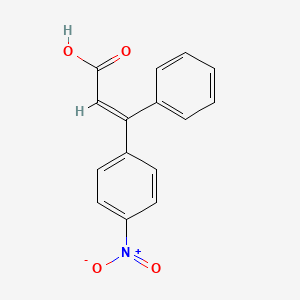
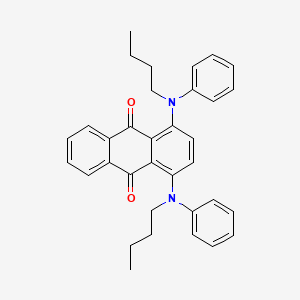
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)

